

Application Note: Comprehensive Analytical Characterization of 2-Methyl-4-phenyl-1H-imidazole

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Compound of Interest

Compound Name: 2-Methyl-4-phenyl-1H-imidazole

Cat. No.: B080878

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the analytical techniques required for the full characterization of **2-Methyl-4-phenyl-1H-imidazole** (CAS No. 13739-48-5), a key heterocyclic building block in pharmaceutical and materials science. Detailed protocols for structural elucidation, purity assessment, and physicochemical analysis are presented, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thermal Analysis (DSC/TGA). This guide is intended to assist researchers in establishing robust quality control procedures and ensuring the integrity of their scientific findings.

Structural Elucidation Techniques

The primary identification and structural confirmation of **2-Methyl-4-phenyl-1H-imidazole** ($C_{10}H_{10}N_2$) relies on a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for unambiguous structure determination. Both 1H and ^{13}C NMR are essential. Due to the potential for fast tautomerization in imidazole

derivatives, which can lead to poor resolution in solution-state ^{13}C NMR, solid-state NMR may be considered for a more complete characterization.^[1]

Expected ^1H and ^{13}C NMR Data The following chemical shifts are predicted based on the structure and data from analogous compounds like 4-methyl-2-phenylimidazole and other substituted imidazoles.^{[2][3][4]}

Table 1: Predicted NMR Spectral Data (in DMSO- d_6)

^1H NMR (400 MHz)	Predicted δ (ppm)
~12.0 (broad s, 1H)	
~7.80 (m, 2H)	
~7.40 (m, 2H)	
~7.25 (m, 1H)	
~7.10 (s, 1H)	
~2.30 (s, 3H)	
^{13}C NMR (101 MHz)	Predicted δ (ppm)
~146.0	
~135.0	
~131.0	
~128.8	
~127.5	
~125.0	
~115.0	
~14.0	

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify key functional groups present in the molecule. The spectrum provides characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds.[4][5]

Table 2: Key FT-IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibrational Mode
3300 - 3100 (broad)	N-H Stretch
3100 - 3000	C-H Stretch
2950 - 2850	C-H Stretch
~1600	C=N Stretch
1580 - 1450	C=C Stretch
760 & 690	C-H Bend (out-of-plane)

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, confirming the molecular formula. GC-MS with Electron Ionization (EI) is a common technique for this class of compounds.[6][7] The expected nominal mass is 158 u, corresponding to the molecular ion [M]⁺.

Table 3: Expected GC-MS (EI) Data

m/z (relative abundance)	Interpretation
158	Molecular Ion [M] ⁺
157	[M-H] ⁺
117	Loss of acetonitrile [M-C ₂ H ₃ N] ⁺
110	Further fragmentation
103	Phenylacetylene fragment
77	Phenyl fragment [C ₆ H ₅] ⁺

Fragmentation patterns can be complex; major fragments arise from the most stable resulting cations. Cleavage of the imidazole ring is common.[\[8\]](#)[\[9\]](#)

Purity and Separation Techniques

Chromatographic methods are essential for determining the purity of **2-Methyl-4-phenyl-1H-imidazole** and for quantifying it in various matrices.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the preferred method for purity analysis and assay. A C18 column provides good separation for imidazole derivatives.[\[10\]](#)[\[11\]](#)[\[12\]](#) UV detection is typically performed around 210 nm, where simple imidazoles show strong absorbance.[\[13\]](#)

Table 4: Typical HPLC Method Parameters

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase	A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile
Gradient	10% B to 90% B over 15 minutes
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	210 nm
Injection Volume	10 µL
Expected Retention Time	~7-9 minutes (highly dependent on exact conditions)

Physicochemical Characterization

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine thermal properties such as melting point and decomposition temperature. These are

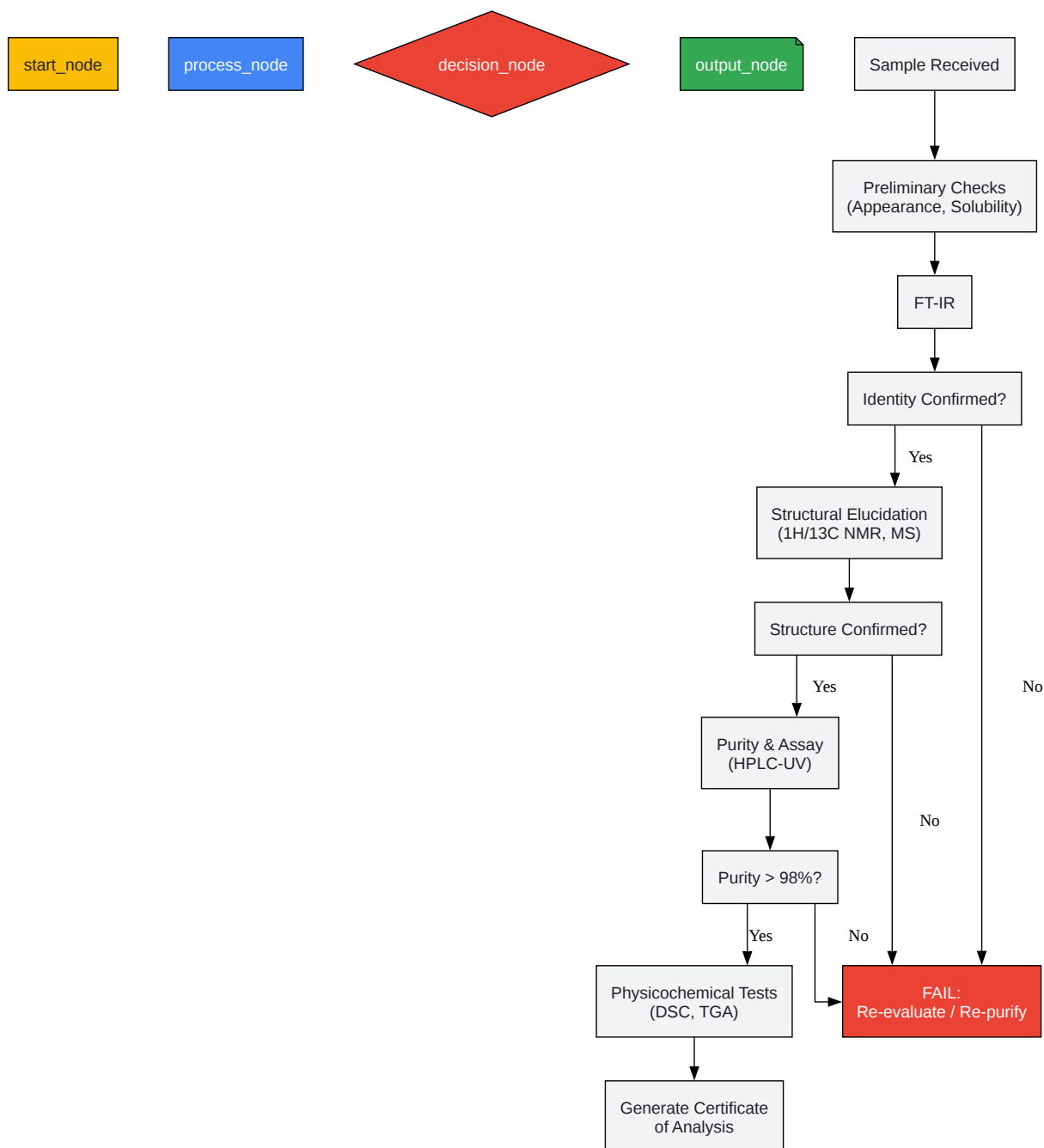
critical parameters for understanding the material's stability.[\[14\]](#)[\[15\]](#)

Table 5: Thermal Analysis Parameters and Expected Results

Technique	Parameter
DSC	Heating Rate: 10 °C/minAtmosphere: Nitrogen
TGA	Heating Rate: 10 °C/minAtmosphere: Nitrogen

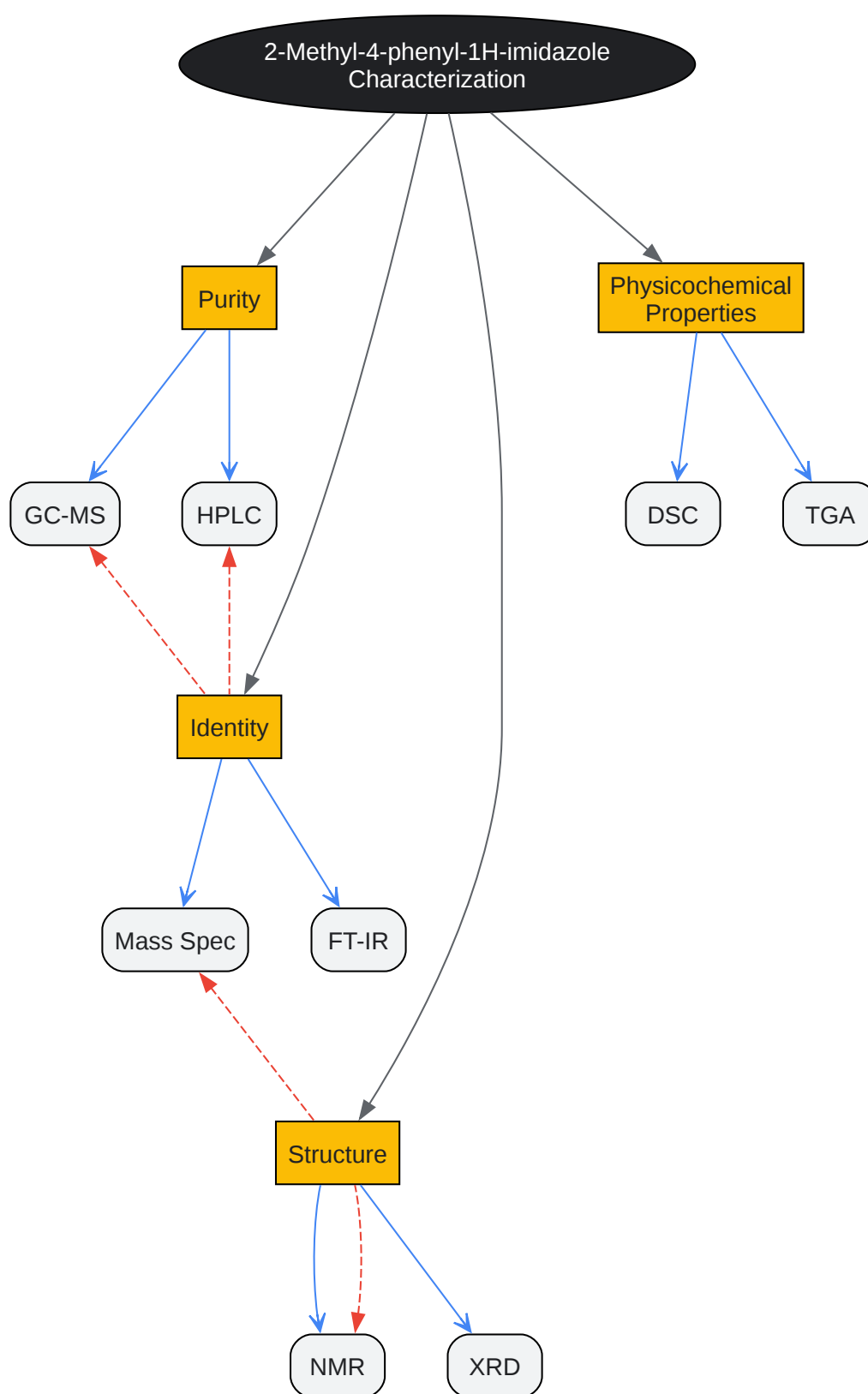
Integrated Analytical Workflows

A logical workflow ensures that a sample of **2-Methyl-4-phenyl-1H-imidazole** is characterized efficiently and thoroughly.



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Caption: Standard analytical workflow for compound characterization.



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Caption: Logical relationships between analytical techniques.

Detailed Experimental Protocols

Protocol: ^1H and ^{13}C NMR Spectroscopy

- Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6).
- Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a standard proton spectrum.
 - Set the spectral width to cover a range of -2 to 14 ppm.
 - Use a pulse angle of 30-45 degrees with a relaxation delay of at least 2 seconds.
 - Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Set the spectral width to cover a range of 0 to 160 ppm.
 - Use a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
- Processing: Process the spectra using appropriate software. Reference the ^1H spectrum to the residual DMSO peak at 2.50 ppm and the ^{13}C spectrum to the DMSO peak at 39.52 ppm.

Protocol: High-Performance Liquid Chromatography (HPLC)

- Mobile Phase Preparation:
 - Mobile Phase A: Prepare 0.1% (v/v) formic acid in HPLC-grade water.

- Mobile Phase B: Prepare 0.1% (v/v) formic acid in HPLC-grade acetonitrile.
- Filter and degas both phases before use.
- Standard Solution Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in methanol. Prepare a working standard at 0.1 mg/mL by diluting the stock solution with the mobile phase initial composition (e.g., 90:10 A:B).
- Sample Preparation: Prepare a sample solution at approximately 0.1 mg/mL in the same diluent as the working standard. Filter through a 0.45 μ m syringe filter if necessary.
- Chromatographic Analysis:
 - Equilibrate the HPLC system (C18 column, 4.6 x 150 mm, 5 μ m) with the initial mobile phase composition for at least 20 minutes at a flow rate of 1.0 mL/min.
 - Inject 10 μ L of the standard and sample solutions.
 - Run the gradient method as described in Table 4.
- Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the sample (~100 μ g/mL) in a suitable solvent like methanol or dichloromethane.
- Instrumentation & Conditions:
 - GC Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 μ m film thickness).
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Injector: Set to 250 °C with a split ratio of 20:1.

- Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Source Temperature: 230 °C.
- Data Analysis: Identify the compound peak by its retention time. Analyze the corresponding mass spectrum, identifying the molecular ion peak and key fragment ions. Compare the spectrum to a reference library if available.

Protocol: Thermal Analysis (DSC/TGA)

- Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan or a ceramic TGA pan.
- Instrumentation: Use a calibrated TGA/DSC simultaneous thermal analyzer or separate instruments.
- DSC Method:
 - Equilibrate the instrument at 30 °C.
 - Heat the sample from 30 °C to 250 °C (or above the expected melting point) at a rate of 10 °C/min under a nitrogen atmosphere (flow rate ~50 mL/min).
 - Record the heat flow to identify the melting endotherm.
- TGA Method:
 - Equilibrate the instrument at 30 °C.
 - Heat the sample from 30 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.

- Record the weight loss as a function of temperature to determine the decomposition temperature (T_d).

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